2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Overview
Description
2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound featuring two indole moieties Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide linkage is formed by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the two indole derivatives through an ethyl bridge, which can be achieved using a suitable linker and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Automation and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole rings, especially at the 2 and 3 positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its indole moieties make it a valuable precursor in the synthesis of natural products and pharmaceuticals.
Biology
Biologically, indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound is studied for its potential to interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is investigated for its therapeutic potential. It may serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: Lacks the methoxy group and the second indole moiety.
5-Methoxy-2-methyl-1H-indole-3-acetic acid: Contains a carboxylic acid group instead of an acetamide linkage.
N-(2-(1H-indol-3-yl)ethyl)acetamide: Similar structure but without the methoxy substitution.
Uniqueness
2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both indole moieties and the methoxy group, which may enhance its biological activity and specificity. This structural complexity allows for diverse interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-16-6-7-20-18(11-16)14(12-23-20)8-9-22-21(25)10-15-13-24-19-5-3-2-4-17(15)19/h2-7,11-13,23-24H,8-10H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYKYFSLBYAUQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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